
2,4-Difluoro-N-(4-fluorophenyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Difluoro-N-(4-fluorophenyl)aniline is an organic compound with the molecular formula C12H8F3N It is a derivative of aniline, where the hydrogen atoms in the 2 and 4 positions of the benzene ring are replaced by fluorine atoms, and the nitrogen atom is bonded to a 4-fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,4-Difluoro-N-(4-fluorophenyl)aniline involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound. For instance, 2,4-difluoroaniline can be synthesized by reacting 2,4-difluorobromobenzene with aniline in the presence of a palladium catalyst and a base .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more cost-effective and scalable methods. One such method includes the preparation of 1,3-dichlorobenzene as an intermediate, followed by a reaction with benzene using an aluminum chloride catalyst .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Difluoro-N-(4-fluorophenyl)aniline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2,4-Difluoro-N-(4-fluorophenyl)aniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials, such as dyes and polymers.
Mecanismo De Acción
The mechanism of action of 2,4-Difluoro-N-(4-fluorophenyl)aniline involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Difluoroaniline: This compound is similar but lacks the 4-fluorophenyl group.
4-Fluoroaniline: This compound has a single fluorine atom on the benzene ring.
2,4-Difluoro-N-(2-fluorophenyl)aniline: This compound has a fluorophenyl group in a different position.
Uniqueness
2,4-Difluoro-N-(4-fluorophenyl)aniline is unique due to the presence of multiple fluorine atoms, which can significantly alter its chemical properties, such as increased stability and enhanced binding affinity in biological systems. These properties make it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
823802-13-7 |
|---|---|
Fórmula molecular |
C12H8F3N |
Peso molecular |
223.19 g/mol |
Nombre IUPAC |
2,4-difluoro-N-(4-fluorophenyl)aniline |
InChI |
InChI=1S/C12H8F3N/c13-8-1-4-10(5-2-8)16-12-6-3-9(14)7-11(12)15/h1-7,16H |
Clave InChI |
BJGFULZTGLCIRX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC2=C(C=C(C=C2)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



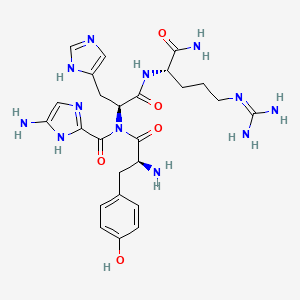

![5-Bromo-2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B12932510.png)
![2-Bromo-8-(3-chloro-5-fluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12932514.png)
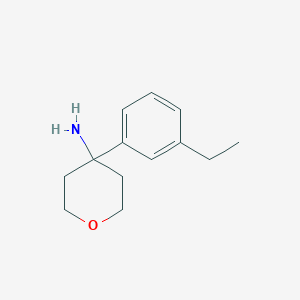
![1H-Naphtho[2,1-b][1,4]thiazin-2(3H)-one hydrochloride](/img/structure/B12932534.png)
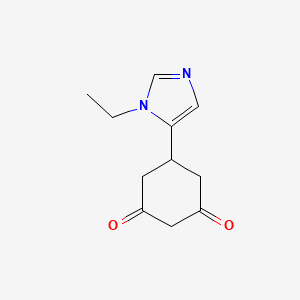
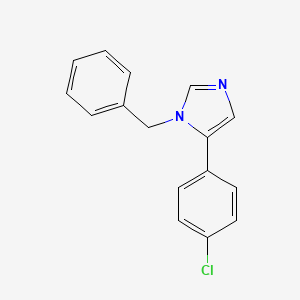
![4-Fluoro-7-(methylsulfonyl)-2,3-dihydrospiro[indene-1,2'-[1,3]dioxolane]](/img/structure/B12932555.png)
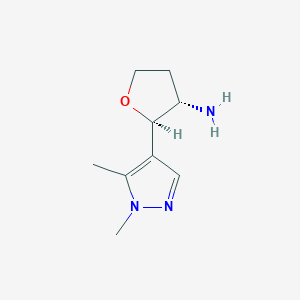
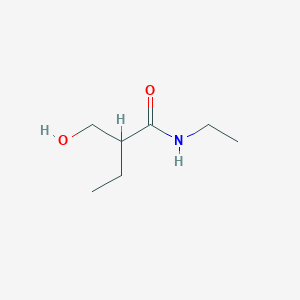
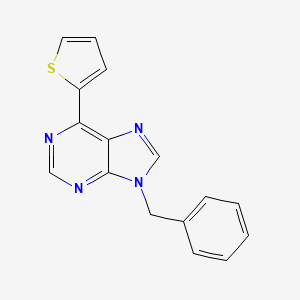
![Carbamic acid, [4-(9-acridinylamino)-3-methoxyphenyl]-, methyl ester](/img/structure/B12932579.png)
